molecular formula C20H17N5O3 B2353884 2-oxo-6-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034356-80-2

2-oxo-6-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2353884
CAS No.: 2034356-80-2
M. Wt: 375.388
InChI Key: MNRVOGCCGDQTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-oxo-6-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound noted for its multifaceted structure and potential applications in various fields of science and industry. Characterized by a unique combination of naphthyridine and quinazoline moieties, it offers a diverse array of chemical properties worth exploring.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis typically involves a multi-step process:

  • Starting with the preparation of the naphthyridine core.

  • Coupling this with a quinazoline derivative.

  • Specific conditions such as temperature control, solvent choice, and catalyst use play critical roles in the efficiency and yield of each step.

Industrial production methods: Industrial scale production may involve optimized catalytic systems and automated processes to ensure consistency and cost-efficiency. Advanced purification techniques, like chromatography, are often utilized to obtain the pure compound.

Types of reactions it undergoes:

  • Oxidation: Conversion of specific functional groups through controlled oxidation processes.

  • Reduction: Targeted reduction to modify particular parts of the molecule without affecting the entire structure.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can be carried out on various positions of the molecule.

Common reagents and conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halogenating agents, acids, bases.

Major products formed: Products vary widely depending on the specific reaction conditions and reagents used, often leading to derivatives with enhanced or modified properties.

Scientific Research Applications

In chemistry: Used as a building block for complex organic synthesis, especially in the development of novel molecular frameworks. In biology: Studied for its potential interactions with biological macromolecules, influencing pathways or binding sites. In medicine: Investigated for possible therapeutic uses, such as anti-cancer or antimicrobial activities. In industry: Applied in the creation of specialized materials or as a catalyst in various industrial processes.

Mechanism of Action

Mechanism by which the compound exerts its effects: In biological systems, it may interact with enzyme active sites or cellular receptors, altering biochemical pathways. Molecular targets and pathways involved: Targets can include enzymes like kinases, receptors involved in signal transduction, or other pivotal proteins influencing cellular functions.

Comparison with Similar Compounds

Comparison with other similar compounds: List of similar compounds: Other related compounds might include various quinazoline-naphthyridine hybrids, each with unique modifications enhancing their specific properties or applications.

This exploration of 2-oxo-6-(3-(4-oxoquinazolin-3(4H)-yl)propanoyl)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile underscores its significance across multiple scientific disciplines, driven by its intricate structure and versatile chemical properties.

Properties

IUPAC Name

2-oxo-6-[3-(4-oxoquinazolin-3-yl)propanoyl]-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3/c21-10-13-9-14-11-24(7-5-16(14)23-19(13)27)18(26)6-8-25-12-22-17-4-2-1-3-15(17)20(25)28/h1-4,9,12H,5-8,11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRVOGCCGDQTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.